Methyl 2,6-dibromo-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dibromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H10Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-dimethoxybenzoate typically involves the bromination of Methyl 3,5-dimethoxybenzoate. The process can be summarized as follows:
Starting Material: Methyl 3,5-dimethoxybenzoate.
Bromination: The compound is subjected to bromination using bromine (Br) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dibromo-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form Methyl 3,5-dimethoxybenzoate by removing the bromine atoms.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of Methyl 3,5-dimethoxybenzoate.
Oxidation: Formation of Methyl 3,5-dimethoxybenzaldehyde or Methyl 3,5-dimethoxybenzoic acid.
Scientific Research Applications
Methyl 2,6-dibromo-3,5-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromo-3,5-dimethoxybenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,6-dichloro-3,5-dimethoxybenzoate: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
Methyl 2,6-dibromo-4-methoxybenzoate: Differently substituted, affecting its chemical and physical properties.
Uniqueness: Methyl 2,6-dibromo-3,5-dimethoxybenzoate is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research.
Properties
Molecular Formula |
C10H10Br2O4 |
---|---|
Molecular Weight |
353.99 g/mol |
IUPAC Name |
methyl 2,6-dibromo-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H10Br2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 |
InChI Key |
SICPZMOWNXSGLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Br)C(=O)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.